

MW-150 Treatment Paradigm for Chronic Neurodegenerative Models: Application Notes and Protocols

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Compound of Interest				
Compound Name:	Mw-150			
Cat. No.:	B3025696	Get Quote		

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Introduction

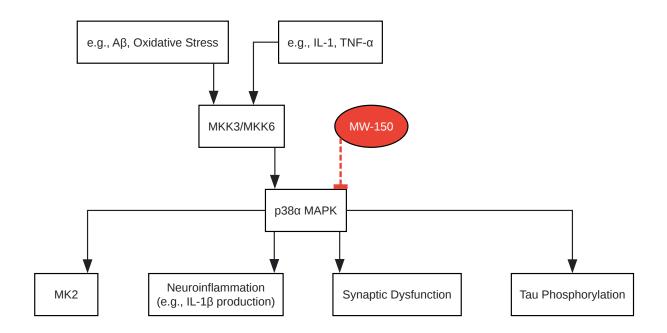
MW-150 is a novel, CNS-penetrant, small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK) that has demonstrated significant therapeutic potential in preclinical models of chronic neurodegenerative diseases, including Alzheimer's disease.[1][2] Dysregulation of p38α MAPK signaling is implicated in neuroinflammatory processes and synaptic dysfunction, key pathological features of neurodegeneration.[3] **MW-150** offers a targeted approach to mitigate these effects, showing promise in improving cognitive function and attenuating neuronal damage.[2][4] This document provides detailed application notes and protocols for the use of **MW-150** in chronic neurodegenerative models, aimed at facilitating further research and development.

Mechanism of Action

MW-150 is a selective, orally active inhibitor of p38 α MAPK with a Ki of 101 nM.[1] It functions by blocking the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2), thereby attenuating the production of pro-inflammatory cytokines like IL-1 β .[1] The inhibition of this signaling cascade has been shown to rescue synaptic plasticity and reduce tau phosphorylation, contributing to the amelioration of behavioral deficits observed in animal models.[2][3]



Signaling Pathway Diagram



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Caption: MW-150 inhibits p38 α MAPK signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of MW-150.

Table 1: In Vitro Potency of MW-150

Parameter	Value	Reference
Κί (p38α ΜΑΡΚ)	101 nM	[1]
IC50 (MK2 phosphorylation)	332 nM	[1]
IC50 (IL-1β production)	936 nM	[1]

Table 2: Preclinical Efficacy of MW-150 in Alzheimer's Disease Models



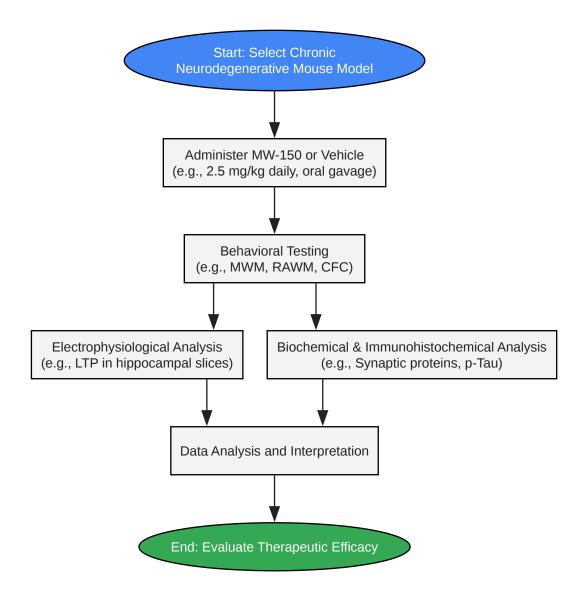
Animal Model	Treatment Paradigm	Key Findings	Reference
APP/PS1 Transgenic Mice	2.5 mg/kg, oral daily for 3-4 months	Improved performance in Radial Arm Water Maze and Contextual Fear Conditioning.	[1]
APP NLh /NLh × PS P264L /P264L Knock- in Mice	2.5 mg/kg, i.p. daily for 14 days	Radial Arm Water Maze behavior indistinguishable from Wild Type mice.	[1]
5xFAD Mice with Hyperhomocysteinemi a	0.5 mg/kg, i.p. 3x per week for 8 weeks	Reduced behavioral impairment in Morris Water Maze, attenuated synaptic loss, and reduced tau phosphorylation.	[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in MW-150 research are provided below.

Preclinical Treatment Workflow





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References

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